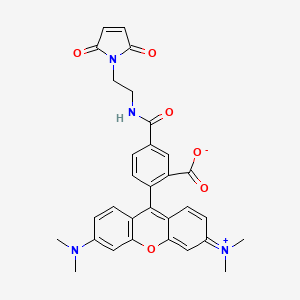
Tetramethylrhodamine-5 C2 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylrhodamine-5 C2 maleimide is a thiol-reactive dye that forms photostable, pH-insensitive, red-orange fluorescent conjugates . This compound is widely used in various scientific fields due to its unique properties, including its ability to react with thiol groups in proteins, peptides, and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylrhodamine-5 C2 maleimide is synthesized through a series of chemical reactions involving the introduction of maleimide groups to tetramethylrhodamine. The process typically involves the following steps:
Synthesis of Tetramethylrhodamine: This involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine.
Introduction of Maleimide Group: The maleimide group is introduced through a reaction with maleic anhydride in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Tetramethylrhodamine-5 C2 maleimide primarily undergoes thiol-ene reactions, where it reacts with thiol groups in biomolecules. This reaction is highly specific and efficient, making it ideal for labeling proteins and peptides .
Common Reagents and Conditions:
Reagents: Common reagents include thiol-containing compounds such as cysteine residues in proteins.
Major Products: The major products of these reactions are fluorescent conjugates, which are used in various applications such as fluorescence microscopy and flow cytometry .
Scientific Research Applications
Tetramethylrhodamine-5 C2 maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Medicine: Utilized in diagnostic assays and therapeutic research to study disease mechanisms and drug interactions.
Mechanism of Action
The primary mechanism of action of tetramethylrhodamine-5 C2 maleimide involves its reaction with thiol groups in biomolecules. The maleimide group reacts with the thiol group to form a stable thioether bond, resulting in the formation of a fluorescent conjugate. This reaction is highly specific and efficient, allowing for precise labeling of target molecules .
Comparison with Similar Compounds
Tetramethylrhodamine-5 C2 maleimide is often compared with other thiol-reactive dyes such as:
Tetramethylrhodamine-5-maleimide: Similar in structure but lacks the C2 linker, which can affect its reactivity and fluorescence properties.
5 (6)-Carboxytetramethylrhodamine N-succinimidyl ester: Another thiol-reactive dye with different spectral properties and reactivity.
Fluorescein maleimide: A different class of thiol-reactive dye with distinct fluorescence characteristics.
This compound is unique due to its combination of high photostability, pH insensitivity, and strong fluorescence, making it a preferred choice for many applications .
Properties
Molecular Formula |
C31H28N4O6 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)41-26-17-20(34(3)4)7-10-23(26)29(22)21-8-5-18(15-24(21)31(39)40)30(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H-,32,38,39,40) |
InChI Key |
HYACBXLPESBYIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















